1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple halogen substitutions
Mechanism of Action
Target of Action
The primary target of the compound 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is the Stimulator of Interferon Genes (STING) protein . STING is an adaptor protein in innate immunity against DNA viruses or bacteria .
Mode of Action
The compound interacts with its target, the STING protein, by binding to a cryptic pocket in the STING transmembrane domain, between the two subunits of the STING dimer . This binding promotes the oligomerization and activation of human STING through a mechanism orthogonal to that of cyclic GMP-AMP (cGAMP) .
Biochemical Pathways
Upon activation, STING triggers downstream signaling pathways involved in innate immunity . The binding of the compound to STING induces a conformational change in the STING ligand-binding domain, leading to a high-order oligomerization of STING . This oligomerization is essential for triggering the downstream signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action involve the activation of the STING protein and the subsequent triggering of downstream signaling pathways . This leads to an immune response against DNA viruses or bacteria .
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the halogenated phenyl groups: This step often involves the use of halogenated benzyl halides and appropriate nucleophiles under conditions that promote nucleophilic substitution.
Coupling reactions: The final step may involve coupling the intermediate compounds using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction to form the desired product.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties due to its halogen substitutions make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar compounds to 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide include:
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,4-difluorophenyl)-1,2-dihydropyridine-3-carboxamide: Differing by one less fluorine atom, this compound may have slightly different electronic properties and biological activity.
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(3,4-difluorophenyl)-1,2-dihydropyridine-3-carboxamide: The position of the fluorine atoms can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF4N2O2/c20-12-4-1-5-13(21)11(12)9-26-8-2-3-10(19(26)28)18(27)25-15-7-6-14(22)16(23)17(15)24/h1-8H,9H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMMHGVRRFSEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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